molecular formula C23H15FN4O3 B2934308 1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-69-8

1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2934308
CAS No.: 901265-69-8
M. Wt: 414.396
InChI Key: MYKJUUOXELOEBZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetically designed, potent, and cell-permeable quinoline derivative that functions as a selective inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis [https://pubmed.ncbi.nlm.nih.gov/35484632/]. This critical pathway regulates fundamental cellular processes including growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers. As a research tool, this compound enables the precise investigation of PI3K-driven oncogenesis, allowing scientists to elucidate the molecular mechanisms of tumor development and progression. Its application is pivotal in preclinical studies aimed at understanding drug resistance mechanisms and in screening for synergistic effects when used in combination with other targeted therapies or chemotherapeutic agents. By effectively suppressing this pathway, researchers can model therapeutic intervention in vitro and in vivo, making this inhibitor a crucial asset for advancing molecular oncology and the development of novel anti-cancer strategies. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJUUOXELOEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-Fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The presence of the fluorine atom and the nitro group in the structure is crucial for enhancing biological activity. The compound's structure can be represented as follows:

C19H15FN2O3\text{C}_{19}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{3}

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit promising anticancer properties. For instance, studies have shown that certain pyrazolo[4,3-c]quinoline derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with similar structural motifs demonstrated significant cytotoxicity against hematological malignancies and solid tumors.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
2iHEL1.00
2mA5490.75
4bMCF-70.50

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory properties. The compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, which is indicative of its potential as an anti-inflammatory agent.

Mechanism of Action:

  • Inhibition of iNOS and COX-2: The compound's anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which play pivotal roles in inflammatory pathways.

Case Studies

A notable study involving a series of pyrazolo[4,3-c]quinoline derivatives highlighted their efficacy in inhibiting cancer cell growth and reducing inflammation. The study involved:

  • In vitro assays demonstrating significant inhibition of cancer cell lines.
  • In vivo models where compounds showed reduced tumor size compared to controls.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how structural modifications affect biological activity. Key findings include:

  • Fluorination enhances lipophilicity and cellular uptake.
  • Nitro groups contribute to increased reactivity and potential interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name & Structure Key Substituents Biological Activity Key Findings References
1-(4-Fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-Fluorophenyl
3: 4-Nitrophenyl
6: Methoxy
Potential antimicrobial/anti-inflammatory Hypothesized to exhibit antimicrobial activity due to nitro group; limited anti-inflammatory data.
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: Amino
4: 4-Hydroxyphenylamino
Anti-inflammatory IC₅₀ = 0.18 µM for NO inhibition; suppresses iNOS and COX-2 expression.
1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline 1: 4-Fluorophenyl
3: Amino
Antimicrobial MIC = 4–8 µg/mL against S. aureus; comparable to ampicillin.
4-(4-Fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F7) 4: 4-Fluorophenyl
3: Isopropyl
6: Methoxy
Not specified Isopropyl enhances lipophilicity; methoxy improves solubility.
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) 4: 4-Chlorophenyl
6: Fluoro
3: Methyl
Not specified Chlorine and fluorine improve halogen bonding; methyl enhances stability.

Activity and Mechanism Insights

  • Anti-inflammatory Activity: Amino-substituted derivatives (e.g., 2i, 2m) inhibit NO production (IC₅₀ < 1 µM) by suppressing iNOS and COX-2 expression . The nitro group in the target compound may reduce anti-inflammatory potency due to its electron-withdrawing nature, which could hinder interactions with enzymatic active sites.
  • Antimicrobial Activity: Nitro-substituted pyrazoloquinolines (e.g., 1-(4-nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline) show potent activity against C. albicans and A. niger (comparable to ketoconazole) . The target compound’s 4-nitrophenyl group may enhance antifungal efficacy through redox-mediated mechanisms.

Key Structural Determinants

  • Nitro vs. Amino Groups: Nitro substituents favor antimicrobial activity, while amino groups optimize anti-inflammatory effects via H-bonding with iNOS .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine .
  • Methoxy Positioning : Methoxy at the 6-position (vs. 8-position in ) balances solubility and steric effects.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with substituted quinoline derivatives. For example:

  • Step 1 : Begin with 2,4-dichloroquinoline-3-carbonitrile as a precursor, leveraging nucleophilic aromatic substitution to introduce the 4-fluorophenyl and 4-nitrophenyl groups .
  • Step 2 : Methoxy group incorporation via alkoxylation under basic conditions (e.g., NaH/MeOH) at the 6-position .
  • Step 3 : Cyclization using hydrazine derivatives to form the pyrazole ring, followed by purification via column chromatography .
    Key intermediates include halogenated quinoline precursors and substituted hydrazine derivatives.

Q. How is the structural identity of this compound validated in academic research?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring connectivity. For example, the 4-nitrophenyl group shows characteristic aromatic proton splitting patterns (~8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight accuracy (e.g., [M+H]+^+ calculated vs. observed) .
  • X-ray Crystallography : For unambiguous confirmation of the pyrazoloquinoline core and substituent geometry (e.g., using SHELXL for refinement) .

Q. What biological targets are associated with pyrazolo[4,3-c]quinoline derivatives, and how is activity screened?

These compounds are studied for:

  • Cannabinoid Receptor (CB2) Modulation : Competitive binding assays using 3H^3H-CP55,940 to measure affinity (e.g., IC50_{50} values) .
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory Effects : In vivo models like murine colitis to evaluate therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or structural analogs. Strategies include:

  • Comparative Binding Studies : Use standardized assays (e.g., radioligand displacement for CB2) across labs to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to isolate activity drivers .
  • Metabolic Stability Testing : Assess liver microsomal stability to rule out pharmacokinetic confounding factors .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Common challenges include:

  • Disorder in Nitro Groups : The 4-nitrophenyl group may exhibit rotational disorder. Mitigate by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters .
  • Twinning in Pyrazole Rings : Use SHELXD for twin detection and SHELXL for twin-law refinement .
  • Solvent Masking : Apply SQUEEZE (in PLATON) to model disordered solvent molecules .

Q. How can synthetic yield be optimized for large-scale academic studies?

Optimization strategies:

  • Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, improving yield from ~50% to >80% .
  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 12 hrs to 30 mins) while maintaining yield .
  • Green Chemistry : Use water as a solvent for nitro group reduction steps to enhance sustainability .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding poses at CB2 receptors, focusing on hydrophobic interactions with the fluorophenyl group .
  • DFT Calculations : Analyze electron density maps to guide nitro group modifications for improved binding affinity .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize stable derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the pyrazole ring protons?

Discrepancies in proton splitting may arise from:

  • Tautomerism : The 1H-pyrazole ring can exist in two tautomeric forms. Use 15N^{15}N-NMR or variable-temperature NMR to identify dominant tautomers .
  • Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra to isolate solvent-induced shifts .

Q. Why do some studies report CB2 selectivity while others observe off-target effects?

Potential reasons:

  • Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or endogenous receptor expression levels .
  • Probe Purity : HPLC-MS validation (≥95% purity) to exclude impurities mimicking off-target activity .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Reference
1Nucleophilic Substitution2,4-Dichloroquinoline, K2_2CO3_3, DMF, 80°C65–70
2AlkoxylationNaH, MeOH, THF, reflux85–90
3CyclizationHydrazine hydrate, EtOH, 70°C50–60

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